molecular formula C6H14ClNO2 B13959938 3-(Methylamino)propyl acetate hydrochloride

3-(Methylamino)propyl acetate hydrochloride

Katalognummer: B13959938
Molekulargewicht: 167.63 g/mol
InChI-Schlüssel: SKOIJSNKFLJDLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Methylamino)propyl acetate hydrochloride is an organic compound that belongs to the class of amines. It is a derivative of propyl acetate, where the propyl group is substituted with a methylamino group. This compound is often used in various chemical reactions and has applications in different scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)propyl acetate hydrochloride typically involves the reaction of 3-(Methylamino)propylamine with acetic acid or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. The reaction is typically carried out in reactors equipped with temperature and pressure control systems.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Methylamino)propyl acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

3-(Methylamino)propyl acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Methylamino)propyl acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile in chemical reactions, facilitating the formation of new bonds. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Methylamino)propylamine: A related compound with similar chemical properties.

    N-Methyl-1,3-propanediamine: Another similar compound used in various chemical reactions.

Uniqueness

3-(Methylamino)propyl acetate hydrochloride is unique due to its specific functional groups and reactivity. Its ability to undergo various chemical reactions makes it a versatile compound in scientific research and industrial applications.

Eigenschaften

Molekularformel

C6H14ClNO2

Molekulargewicht

167.63 g/mol

IUPAC-Name

3-(methylamino)propyl acetate;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-6(8)9-5-3-4-7-2;/h7H,3-5H2,1-2H3;1H

InChI-Schlüssel

SKOIJSNKFLJDLF-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OCCCNC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.